Cas no 1697520-63-0 (1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide)
![1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide structure](https://ja.kuujia.com/scimg/cas/1697520-63-0x500.png)
1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide 化学的及び物理的性質
名前と識別子
-
- Z1280349048
- AKOS033232884
- 1697520-63-0
- EN300-658757
- 1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide
-
- インチ: 1S/C9H19N3O3S/c1-11(2)7-9(13)12-5-3-4-8(6-12)16(10,14)15/h8H,3-7H2,1-2H3,(H2,10,14,15)
- InChIKey: IONMJPZTGOCVPF-UHFFFAOYSA-N
- ほほえんだ: S(C1CN(C(CN(C)C)=O)CCC1)(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 249.11471265g/mol
- どういたいしつりょう: 249.11471265g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 348
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 92.1Ų
1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-658757-0.1g |
1-[2-(dimethylamino)acetyl]piperidine-3-sulfonamide |
1697520-63-0 | 95.0% | 0.1g |
$1068.0 | 2025-03-13 | |
Enamine | EN300-658757-10.0g |
1-[2-(dimethylamino)acetyl]piperidine-3-sulfonamide |
1697520-63-0 | 95.0% | 10.0g |
$5221.0 | 2025-03-13 | |
Enamine | EN300-658757-1.0g |
1-[2-(dimethylamino)acetyl]piperidine-3-sulfonamide |
1697520-63-0 | 95.0% | 1.0g |
$1214.0 | 2025-03-13 | |
1PlusChem | 1P0297W4-10g |
1-[2-(dimethylamino)acetyl]piperidine-3-sulfonamide |
1697520-63-0 | 90% | 10g |
$6515.00 | 2023-12-20 | |
1PlusChem | 1P0297W4-2.5g |
1-[2-(dimethylamino)acetyl]piperidine-3-sulfonamide |
1697520-63-0 | 90% | 2.5g |
$3003.00 | 2023-12-20 | |
1PlusChem | 1P0297W4-1g |
1-[2-(dimethylamino)acetyl]piperidine-3-sulfonamide |
1697520-63-0 | 90% | 1g |
$1563.00 | 2023-12-20 | |
1PlusChem | 1P0297W4-250mg |
1-[2-(dimethylamino)acetyl]piperidine-3-sulfonamide |
1697520-63-0 | 95% | 250mg |
$1443.00 | 2024-06-19 | |
Enamine | EN300-658757-0.5g |
1-[2-(dimethylamino)acetyl]piperidine-3-sulfonamide |
1697520-63-0 | 95.0% | 0.5g |
$1165.0 | 2025-03-13 | |
Enamine | EN300-658757-2.5g |
1-[2-(dimethylamino)acetyl]piperidine-3-sulfonamide |
1697520-63-0 | 95.0% | 2.5g |
$2379.0 | 2025-03-13 | |
Enamine | EN300-658757-0.05g |
1-[2-(dimethylamino)acetyl]piperidine-3-sulfonamide |
1697520-63-0 | 95.0% | 0.05g |
$1020.0 | 2025-03-13 |
1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide 関連文献
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamideに関する追加情報
Professional Introduction to 1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide (CAS No. 1697520-63-0)
1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide, with the chemical identifier CAS No. 1697520-63-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit diverse biological activities, making it a valuable candidate for further research and development in drug discovery. The structural features of this molecule, particularly the presence of a piperidine ring and a sulfonamide functional group, contribute to its unique chemical properties and potential therapeutic applications.
The piperidine ring is a common motif in many biologically active compounds, including several FDA-approved drugs. Its structural flexibility and ability to form hydrogen bonds make it an ideal scaffold for designing molecules with specific biological targets. In contrast, the sulfonamide group is known for its role as a pharmacophore in various therapeutic agents, particularly in antibiotics, anti-inflammatory drugs, and diuretics. The combination of these two structural elements in 1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide suggests potential applications in multiple therapeutic areas.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds with high accuracy. These techniques have been instrumental in identifying novel drug candidates, including derivatives of 1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide. For instance, studies have shown that modifications to the piperidine ring can enhance binding affinity to specific protein targets, while alterations to the sulfonamide group can improve metabolic stability and bioavailability.
In vitro studies have demonstrated that 1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide exhibits promising properties as an inhibitor of certain enzymes involved in inflammatory pathways. The dimethylamino group, in particular, has been found to enhance the compound's ability to interact with target proteins, thereby increasing its efficacy. These findings are consistent with recent research indicating that piperidine-based sulfonamides can modulate inflammatory responses by inhibiting key signaling pathways.
Moreover, the sulfonamide moiety in this compound has been shown to possess antioxidant properties, which could be beneficial in treating oxidative stress-related diseases. Oxidative stress is a contributing factor in various pathological conditions, including neurodegenerative disorders and cardiovascular diseases. The ability of 1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide to scavenge reactive oxygen species has prompted investigations into its potential use as an antioxidant therapeutic agent.
Another area of interest is the compound's potential application in oncology. Preliminary studies have suggested that derivatives of 1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide can inhibit the growth of certain cancer cell lines by interfering with critical signaling pathways involved in tumor progression. The piperidine ring's ability to mimic natural amino acids has been exploited to design molecules that can selectively target cancer cells without harming healthy tissues.
The synthesis of 1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as catalytic hydrogenation and protecting group strategies have been particularly useful in constructing the complex framework of this molecule.
Quality control and analytical techniques play a crucial role in ensuring the consistency and reliability of pharmaceutical compounds like 1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly used methods for characterizing the compound's chemical structure and purity. These analytical tools provide detailed information about the compound's molecular composition, which is essential for regulatory compliance and therapeutic efficacy.
The future prospects of 1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel derivatives with enhanced pharmacological properties. Additionally, preclinical studies will be crucial in evaluating the safety and efficacy of this compound before it can be translated into clinical use.
In conclusion, 1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide (CAS No. 1697520-63-0) is a compound with significant potential in pharmaceutical research and development. Its unique structural features and demonstrated biological activities make it a valuable candidate for further exploration. As our understanding of molecular interactions continues to advance, compounds like this one are poised to play a crucial role in addressing unmet medical needs.
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